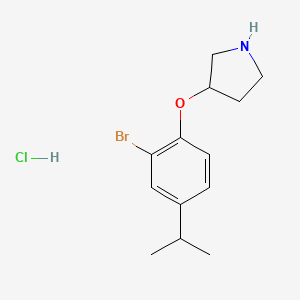
3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride
説明
3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride, also known as LICO-610, is a chemical compound that has recently gained significant attention for its potential use in a variety of scientific experiments. The CAS Number for this compound is 1220032-76-7 .
Chemical Reactions Analysis
The specific chemical reactions involving 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride are not provided in the search results. For detailed reaction mechanisms, it’s recommended to refer to specialized chemical databases or literature .科学的研究の応用
Medicinal Chemistry
In the realm of medicinal chemistry , this compound is utilized for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of the isopropylphenoxy group into larger molecules, which can be crucial for the development of new drugs with improved efficacy and selectivity. The bromine atom present in the compound also offers a site for further chemical modifications, such as cross-coupling reactions, which are valuable in creating diverse chemical libraries for drug screening .
Agriculture
For agricultural applications , “3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride” could be explored as a precursor in the synthesis of herbicides or pesticides. The structural motif of the compound might interact with specific proteins or enzymes in pests or weeds, leading to the development of targeted agents that can protect crops without harming the surrounding environment .
Material Science
In material science , this compound’s unique chemical properties could be harnessed in the creation of novel polymers or coatings. The pyrrolidine ring can act as a linker or a point of flexibility within polymer chains, potentially leading to materials with unique mechanical properties or chemical resistances .
Environmental Science
The application of “3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride” in environmental science could involve its use as an analytical standard for environmental monitoring. Its distinct chemical signature allows for its detection and quantification in complex environmental samples, aiding in the assessment of pollution levels and the study of environmental degradation processes .
Analytical Chemistry
In analytical chemistry , this compound can serve as a reference material in chromatographic or spectroscopic methods. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical procedures, ensuring the accuracy and reliability of chemical analyses .
Biochemistry
Lastly, in biochemistry , “3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride” may be used in the study of biochemical pathways. As a synthetic intermediate, it can be incorporated into larger biomolecules, which can then be tracked or probed to understand their behavior in biological systems, providing insights into cellular processes and molecular interactions .
特性
IUPAC Name |
3-(2-bromo-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-9(2)10-3-4-13(12(14)7-10)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMFOBPVMMCLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)
![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)




![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)
![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)
